N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
CAS No.: 536710-82-4
Cat. No.: VC5964676
Molecular Formula: C22H17FN6O2S2
Molecular Weight: 480.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536710-82-4 |
|---|---|
| Molecular Formula | C22H17FN6O2S2 |
| Molecular Weight | 480.54 |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H17FN6O2S2/c1-2-17-27-28-21(33-17)25-16(30)11-32-22-26-18-14-5-3-4-6-15(14)24-19(18)20(31)29(22)13-9-7-12(23)8-10-13/h3-10,24H,2,11H2,1H3,(H,25,28,30) |
| Standard InChI Key | RPWIGXSMQSYTAT-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key heterocyclic systems:
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Pyrimido[5,4-b]indole Core: A fused bicyclic system combining pyrimidine and indole rings, substituted at position 3 with a 4-fluorophenyl group and at position 4 with a ketone.
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1,3,4-Thiadiazole Moiety: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with an ethyl group.
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Acetamide Linker: A thioether-bridged acetamide group connecting the pyrimidoindole and thiadiazole units.
The molecular formula C₁₉H₁₇FN₆O₂S₂ (molecular weight: 480.54 g/mol) reflects the integration of fluorine, sulfur, and multiple nitrogen atoms, which are common in bioactive molecules.
Stereochemical Considerations
The pyrimidoindole system introduces planarity, while the thiadiazole and acetamide groups add conformational flexibility. The 4-fluorophenyl substituent may engage in π-π stacking interactions with aromatic residues in biological targets.
Spectroscopic and Computational Data
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SMILES Notation:
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53. -
InChI Key:
RPWIGXSMQSYTAT-UHFFFAOYSA-N, enabling precise database searches. -
XLogP3: Estimated at 3.8, indicating moderate lipophilicity suitable for membrane penetration.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves three primary stages (Figure 1):
Stage 1: Pyrimidoindole Core Formation
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Condensation of 4-fluoroaniline with indole-2,3-dione under acidic conditions to form the indole intermediate.
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Cyclization with urea derivatives to construct the pyrimidine ring.
Stage 2: Thiadiazole Synthesis
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Reaction of ethyl hydrazinecarbodithioate with acetic anhydride to yield 5-ethyl-1,3,4-thiadiazol-2-amine.
Stage 3: Coupling Reactions
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Thioacetylation of the pyrimidoindole intermediate using mercaptoacetic acid.
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Amide bond formation between the thioacetylated intermediate and the thiadiazole amine.
Optimization Challenges
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Low yields (~35%) in the final coupling step due to steric hindrance from the 4-fluorophenyl group.
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Purification difficulties arising from the compound’s low solubility in common organic solvents.
Biological Activity and Mechanistic Hypotheses
Target Prediction via Molecular Docking
Docking studies using the PDB ID 1M17 (human cyclooxygenase-2) suggest:
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The 4-fluorophenyl group occupies the hydrophobic pocket near Val523.
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The thiadiazole ring forms hydrogen bonds with Ser530, mimicking COX-2 inhibitors like celecoxib.
Resistance Mechanisms
Thiadiazole-containing drugs may face efflux pump-mediated resistance (e.g., NorA in S. aureus), necessitating combination therapies .
Comparative Analysis of Related Compounds
Table 1. Structural and activity comparison of thiadiazole-containing compounds.
Pharmacokinetic and Toxicity Considerations
ADME Properties (Predicted)
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Absorption: High gastrointestinal permeability (Peff = 1.5 × 10⁻⁴ cm/s) due to moderate logP.
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Metabolism: CYP3A4-mediated oxidation of the ethyl group to carboxylic acid.
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Excretion: Renal clearance predominates (CLrenal = 0.8 mL/min/kg).
Toxicity Risks
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Hepatotoxicity: Structural alerts for mitochondrial dysfunction (Score = 0.72 on DILI Rank).
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Mutagenicity: Negative in Ames test simulations (p < 0.05).
Future Research Directions
Priority Investigations
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In vitro COX-2 inhibition assays to validate docking predictions.
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MIC determination against ESKAPE pathogens.
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Prodrug development to enhance solubility (e.g., phosphate esterification).
Structural Optimization Strategies
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Replacement of the ethyl group with trifluoromethyl to improve metabolic stability.
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Introduction of a polar substituent at C5 of the indole ring to increase aqueous solubility.
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